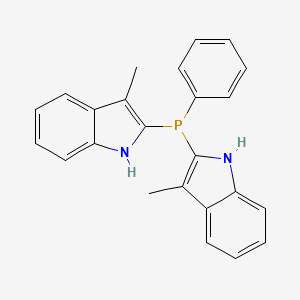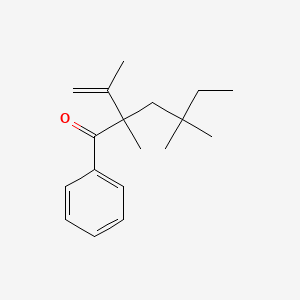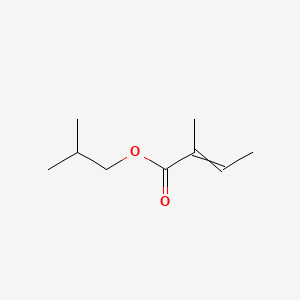
2-methylpropyl (2Z)-2-methylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl tiglate: is an organic compound with the molecular formula C9H16O2 . It is an ester derived from tiglic acid and isobutanol. This compound is known for its distinctive herbaceous odor and is used in various applications, including flavors and fragrances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isobutyl tiglate can be synthesized through the esterification of tiglic acid with isobutanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of isobutyl tiglate follows a similar esterification process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of a distillation column helps in the separation and purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Isobutyl tiglate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Tiglic acid.
Reduction: Isobutanol.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Isobutyl tiglate is used as a reference compound in gas chromatography-mass spectrometry (GC-MS) for the identification of similar esters in essential oils .
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties .
Industry: In the fragrance industry, isobutyl tiglate is used as a component in perfumes and flavorings due to its pleasant odor .
Mécanisme D'action
The mechanism of action of isobutyl tiglate is not well-documented in the literature. as an ester, it is likely to interact with biological systems through hydrolysis, releasing tiglic acid and isobutanol. These metabolites may then exert their effects through various biochemical pathways .
Comparaison Avec Des Composés Similaires
- Isobutyl (E)-2-methylbut-2-enoate
- Isobutyl (2E)-2-methyl-2-butenoate
- Isobutyl 2-methylcrotonate
- n-Butyl tiglate
Comparison: Isobutyl tiglate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a unique odor profile and specific reactivity patterns in chemical reactions .
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
2-methylpropyl 2-methylbut-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-8(4)9(10)11-6-7(2)3/h5,7H,6H2,1-4H3 |
Clé InChI |
XDEGQMQKHFPBEW-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)C(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


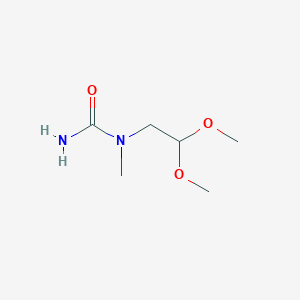
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15158344.png)


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid](/img/structure/B15158361.png)
![6-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15158370.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)-](/img/structure/B15158376.png)
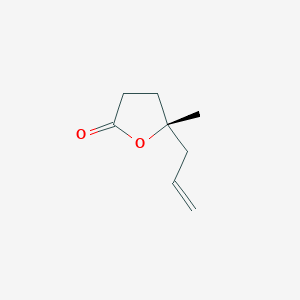


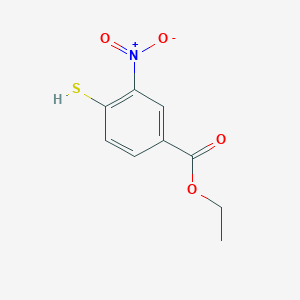
![3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine](/img/structure/B15158422.png)
